molecular formula C8H17NO B1600249 4-Propoxypiperidine CAS No. 88536-11-2

4-Propoxypiperidine

Cat. No.: B1600249
CAS No.: 88536-11-2
M. Wt: 143.23 g/mol
InChI Key: VOWMRECKIQVVPP-UHFFFAOYSA-N
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Description

4-Propoxypiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. The molecular formula of this compound is C8H17NO, and it has a molecular weight of 143.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a propoxy group at the fourth position.

Mechanism of Action

Target of Action

4-Propoxypiperidine, also known as Pitolisant, primarily targets the Histamine H3 receptor . The Histamine H3 receptor plays a crucial role in the central nervous system by regulating the synthesis and release of histamine, a neurotransmitter involved in a variety of physiological functions including sleep, appetite, and cognitive function .

Mode of Action

This compound acts as an antagonist/inverse agonist at the Histamine H3 receptor . This means it binds to the H3 receptor and blocks its activity, thereby increasing the synthesis and release of histamine . This increased histamine activity enhances communication between neurons in brain regions important for sleep and wakefulness .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been observed that it regulates crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are involved in cell proliferation, survival, and apoptosis, which are key processes in the development and progression of cancer .

Pharmacokinetics

The pharmacokinetics of this compound are suitable for once-daily administration in the morning, with plasma levels of the drug reduced at the end of the day such that its waking effect is minimized at night . Dosage modification is recommended in patients with moderate hepatic impairment and moderate or severe renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action include inhibition of cell migration and cell cycle arrest, which inhibit the survivability of cancer cells . It has been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it is known that factors such as diet, lifestyle, and exposure to other drugs or environmental toxins can affect the metabolism and effectiveness of many drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propoxypiperidine can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile . Another method involves the use of propyl alcohol and piperidine in the presence of an acid catalyst, such as sulfuric acid, under heating conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process typically involves the same reagents as in laboratory synthesis but optimized for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Propoxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

4-Propoxypiperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific propoxy substitution, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-propoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-7-10-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWMRECKIQVVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467484
Record name 4-propoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88536-11-2
Record name 4-Propoxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88536-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-propoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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